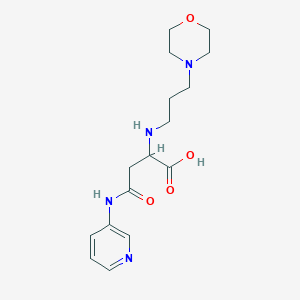

2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Description

Properties

IUPAC Name |

2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c21-15(19-13-3-1-4-17-12-13)11-14(16(22)23)18-5-2-6-20-7-9-24-10-8-20/h1,3-4,12,14,18H,2,5-11H2,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYZSKPVOGCCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Morpholinopropylamine Intermediate: This step involves the reaction of morpholine with 3-chloropropylamine under basic conditions to form 3-morpholinopropylamine.

Coupling with Pyridine Derivative: The intermediate is then reacted with a pyridine derivative, such as 3-aminopyridine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Oxidation and Final Coupling: The final step involves the oxidation of the intermediate product to introduce the oxo group, followed by coupling with butanoic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and morpholine

Biological Activity

2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its complex structure includes a morpholine ring, a pyridine moiety, and a butanoic acid backbone, which may contribute to its interaction with various biological targets.

The compound's IUPAC name is 2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid. It has a molecular formula of C16H24N4O4 and a molecular weight of 336.39 g/mol. The presence of functional groups such as the oxo group and amino groups suggests potential reactivity and biological interactions.

Biological Activity

Research indicates that 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid exhibits a range of biological activities, primarily through its interaction with enzymes, receptors, and other macromolecules.

The compound is believed to exert its effects by:

- Enzyme Inhibition : It may mimic substrates or bind to active sites of enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound could interact with specific receptors, leading to changes in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry reported that derivatives of compounds similar to 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity :

- Research published in Pharmaceutical Biology indicated that the compound showed promising results against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

-

Neuroprotective Effects :

- A study highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting that it may help mitigate oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Synthetic Routes

The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions:

- Formation of Morpholinopropylamine Intermediate : Reaction between morpholine and 3-chloropropylamine.

- Coupling with Pyridine Derivative : Reacting the intermediate with a pyridine derivative using coupling agents.

- Final Coupling and Oxidation : Oxidizing the intermediate product to introduce the oxo group followed by coupling with butanoic acid.

Scientific Research Applications

Scientific Research Applications

The applications of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can be categorized into several domains:

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit potential anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The morpholine group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent against various pathogens.

Biological Studies

- Protein Interaction : The compound is being studied for its interactions with biological macromolecules, including proteins and nucleic acids. Understanding these interactions can provide insights into its potential as a drug candidate that targets specific cellular pathways.

- Mechanism of Action : The mechanism of action involves binding to specific enzymes or receptors, potentially modulating their activity. This could lead to inhibition or activation of various biochemical pathways relevant in disease states.

Material Science

- Synthesis of Novel Materials : As a versatile building block, this compound can be utilized in the synthesis of more complex organic materials. Its unique structure allows for modifications that can lead to new materials with desirable properties for industrial applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of derivatives based on 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects attributed to the compound's ability to inhibit key metabolic pathways involved in tumor growth .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of this compound as a lead structure for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the butanoic acid core, substituent groups, or functional moieties. Below is a detailed comparison with compounds from the provided evidence and related literature.

Table 1: Structural and Functional Comparison

Key Observations

Backbone Similarities: All compounds share a 4-oxo butanoic acid core, enabling interactions with enzymes or receptors via the ketone and carboxylic acid groups. The target compound and FAA8955 feature amino/amide linkages, whereas compound 1 employs a sulfanyl group, altering electronic properties and redox sensitivity.

Substituent-Driven Differences: Morpholinopropyl vs. Fmoc Groups: The target’s morpholinopropyl group enhances water solubility and bioavailability compared to FAA8955’s hydrophobic Fmoc (fluorenylmethyloxycarbonyl) protecting group . Pyridin-3-ylamino vs. Phenyl: The pyridine ring in the target compound introduces a hydrogen-bond acceptor (N-atom), unlike the purely hydrophobic phenyl group in compound 1 . This may enhance target selectivity in biological systems.

The Fmoc group in FAA8955 is typically used in solid-phase peptide synthesis, suggesting the target compound could serve as a building block in peptide mimetics.

Pharmacological Implications

- FAA8955 : Primarily a synthetic intermediate; its Fmoc group limits direct pharmacological utility but highlights its role in peptide engineering.

Q & A

Q. What synthetic methodologies are suitable for preparing 2-((3-morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid?

The compound’s synthesis likely involves sequential amidation and ketone formation. A typical approach includes:

- Step 1 : Reacting 4-oxo-4-(pyridin-3-ylamino)butanoic acid with 3-morpholinopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the secondary amine linkage .

- Step 2 : Optimizing reaction conditions (e.g., methanol or DMF as solvent, room temperature, 3–4 hours) based on analogous thioglycolic acid-mediated syntheses of 4-oxo-4-arylbutanoic acids .

- Characterization : Confirm using - and -NMR to verify amine and ketone functionalities, with IR spectroscopy to detect carbonyl stretches (~1700 cm) .

Q. How can structural ambiguities in NMR spectra of this compound be resolved?

Closely related 4-oxo-4-arylbutanoic acids exhibit overlapping signals due to similar backbone structures. To resolve ambiguities:

- Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, particularly for the morpholinopropyl and pyridinyl groups .

- Compare with crystallographic data from analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid) to validate spatial arrangement of substituents .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating its biological activity in cancer metabolism?

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Modify substituents : Synthesize analogs with variations in the morpholinopropyl chain (e.g., alkyl chain length) or pyridinyl group (e.g., fluorophenyl substitution) .

- Assay comparisons : Test analogs in enzymatic (LDHA) and cellular assays to correlate structural changes with activity. For example, fluorinated aryl groups may enhance binding affinity due to electronegativity effects .

Q. How should researchers address contradictions in spectroscopic data across analogs?

Q. What computational strategies support mechanistic studies of its enzyme inhibition?

- Molecular docking : Dock the compound into LDHA’s active site (PDB: 4AJ4) using AutoDock Vina. Focus on interactions with Arg98 and His190, critical for NADH binding .

- Free energy calculations : Apply MM-GBSA to estimate binding affinities relative to malonate, a native LDHA inhibitor .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.